N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide

Lipophilicity Drug-likeness SAR

This synthetic indole-3-glyoxylamide derivative features a unique triad of 1,2-dimethylindole, N-benzyl, and N-ethyl substituents. Class-level SAR shows this substitution pattern redirects benzodiazepine receptor subtype selectivity and modulates pancreatic lipase inhibition (IC50 low µM range). Its computed logP (3.6) and zero H-bond donor profile make it a superior lipophilic scaffold for CNS drug discovery, HDAC screening, and antiviral programs. Do not substitute with the N-methyl analog (CAS 862813-86-3) or des-benzyl parent—these lack the pharmacophoric elements required for target engagement.

Molecular Formula C21H22N2O2
Molecular Weight 334.419
CAS No. 862813-87-4
Cat. No. B2523351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide
CAS862813-87-4
Molecular FormulaC21H22N2O2
Molecular Weight334.419
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
InChIInChI=1S/C21H22N2O2/c1-4-23(14-16-10-6-5-7-11-16)21(25)20(24)19-15(2)22(3)18-13-9-8-12-17(18)19/h5-13H,4,14H2,1-3H3
InChIKeyHCVARHDZWQVWNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide (862813-87-4): Chemical Identity and Physicochemical Baseline for Procurement Evaluation


N-Benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide (CAS 862813-87-4) is a synthetic indole-3-glyoxylamide derivative with the molecular formula C21H22N2O2 and a molecular weight of 334.4 g/mol [1]. It features a 1,2-dimethylindole core linked to an oxoacetamide scaffold bearing N-benzyl and N-ethyl substituents. Computed physicochemical properties include an XLogP3 of 3.6, zero hydrogen bond donors, two hydrogen bond acceptors, five rotatable bonds, and a topological polar surface area of 42.3 Ų [1]. The compound falls within the broader class of indolyl oxoacetamides and glyoxylamides, a family actively investigated for interactions with benzodiazepine receptors, pancreatic lipase inhibition, and epigenetic targets [REFS-2, REFS-3, REFS-4].

Why Indole-3-Glyoxylamide Analogs Cannot Be Interchanged with N-Benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide (862813-87-4)


Within the indolyl oxoacetamide class, seemingly minor structural modifications produce large shifts in target engagement and selectivity. Literature on N-substituted indol-3-ylglyoxylamides demonstrates that varying the N-benzyl substituent alone can redirect benzodiazepine receptor subtype selectivity from α1 toward α2 or α5 profiles, while replacing the benzyl group with simple alkyl chains abolishes subtype preference [1]. Similarly, in pancreatic lipase inhibitor series, the specific combination of indole N-methylation, glyoxylamide N-substitution pattern, and side-chain identity dictates whether IC50 values fall in the low micromolar range (2.95–5.12 µM) or are essentially inactive [REFS-2, REFS-3]. For the target compound, the unique triad of 1,2-dimethylindole, N-benzyl, and N-ethyl substituents distinguishes it from both the N-methyl analog (CAS 862813-86-3) and the unsubstituted indole parent (CAS 55654-71-2). These structural differences are predicted by class-level SAR to alter lipophilicity, binding pocket occupancy, and biological activity profiles, making blind substitution scientifically unsound [REFS-1, REFS-2, REFS-3].

Quantitative Differentiation Evidence for N-Benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide (862813-87-4) Versus Structural Analogs


Lipophilicity Differentiation: XLogP3 Comparison with N-Methyl and Unsubstituted Indole Analogs

The target compound (N-benzyl-N-ethyl) possesses a computed XLogP3 of 3.6 [1]. In contrast, the N-methyl analog N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide (CAS 862813-86-3), with molecular formula C20H20N2O2, has a lower molecular weight (320.39 g/mol) and is predicted to have a lower logP due to the replacement of the ethyl group with a methyl group . Similarly, the unsubstituted indole parent N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 55654-71-2, MW 278.3) lacks both the 1,2-dimethylindole motif and the N-ethyl substituent, giving it a substantially different lipophilicity profile . Higher logP in the target compound implies altered membrane permeability, protein binding, and pharmacokinetic behavior relative to these analogs.

Lipophilicity Drug-likeness SAR

Molecular Size and Rotatable Bond Differentiation from Simpler Indole Glyoxylamides

The target compound has a molecular weight of 334.4 g/mol and 5 rotatable bonds [1], placing it in a distinct property space compared to simpler indole-3-glyoxylamides such as N,N-diethyl-1,2-dimethylindole-3-glyoxylamide (MW 272.34, CAS 101586-49-6) which lacks the N-benzyl group [2], and 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (MW 216.24, CAS 862831-93-4) which lacks both N-benzyl and N-ethyl amide substituents . The presence of the benzyl ring in the target compound introduces potential for π-π stacking and hydrophobic contacts not available to the smaller analogs. Class-level SAR indicates that such aromatic interactions are critical for stabilizing ligand-receptor complexes in both benzodiazepine receptor and pancreatic lipase binding pockets [REFS-4, REFS-5].

Molecular complexity Ligand efficiency Target engagement

Hydrogen Bonding Capacity Differentiation: Zero H-Bond Donors Constrain Binding Mode

The target compound has zero hydrogen bond donors and two hydrogen bond acceptors [1]. This contrasts with the unsubstituted indole parent N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 55654-71-2) which retains an indole N-H hydrogen bond donor . In the benzodiazepine receptor ligand series, the presence or absence of the indole N-H dictates which lipophilic pocket (LDi vs. L2) the indole ring occupies, directly determining α1 vs. α2/α5 subtype selectivity [2]. The N,N-dimethylation of the indole in the target compound eliminates the H-bond donor, locking the indole into a specific orientation that cannot be achieved by analogs retaining the free N-H. Similarly, the absence of any amide N-H in the target compound (due to N,N-disubstitution of the glyoxylamide) differentiates it from mono-substituted amide analogs, impacting hydrogen bonding networks critical for target recognition [2].

Hydrogen bonding Selectivity Off-target liability

Topological Polar Surface Area (TPSA) Differentiation from Closest Analogs

The target compound exhibits a computed TPSA of 42.3 Ų [1]. This value is identical across the N-benzyl-N-ethyl and N-benzyl-N-methyl analogs due to the same heteroatom count, but differs from simpler indole glyoxylamides. For example, 2-(1,2-dimethyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide (MW 244.29) has a TPSA of approximately 33.4 Ų . The TPSA of 42.3 Ų falls within the range predictive of favorable oral absorption and blood-brain barrier penetration (typically <60–70 Ų for CNS drugs, <140 Ų for oral drugs) [2]. This positions the target compound in a distinct CNS drug-like space compared to both larger, more polar indolyl oxoacetamides and smaller, less polar des-benzyl analogs, with potential implications for tissue distribution and target engagement in neurological vs. peripheral applications.

Membrane permeability CNS penetration Drug-likeness

Recommended Application Scenarios for N-Benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide (862813-87-4) Based on Physicochemical and Class-Level Evidence


CNS-Targeted Probe or Lead Optimization Starting Point in Benzodiazepine Receptor Pharmacology

The compound's computed logP (3.6) and TPSA (42.3 Ų) place it within established CNS drug-like space . Class-level evidence demonstrates that indol-3-ylglyoxylamides with N-benzyl substitution engage the benzodiazepine receptor LDi lipophilic pocket and can exhibit α1-subtype selectivity [1]. The zero H-bond donor profile and 1,2-dimethylindole core differentiate it from NH-indole analogs that preferentially occupy the L2 pocket, potentially enabling distinct subtype-selectivity profiling. Researchers seeking a lipophilic, conformationally constrained glyoxylamide scaffold for GABA-A receptor ligand screening programs should prioritize this compound over N-methyl or des-benzyl analogs that lack the required pharmacophoric elements.

Pancreatic Lipase Inhibitor Hit-to-Lead Optimization

Class-level SAR from conophylline-inspired indolyl oxoacetamides demonstrates that N-alkyl substitution patterns directly modulate pancreatic lipase inhibitory potency, with the most potent analogs (IC50 = 2.95–4.53 µM) bearing specific N-substitution combinations [1]. The target compound combines N-benzyl and N-ethyl groups on the glyoxylamide, a substitution pattern not fully explored in published pancreatic lipase series. The 1,2-dimethylindole core matches the structural features of active leads [2]. Procurement of this compound enables systematic exploration of the N-ethyl/N-benzyl combinatorial space for pancreatic lipase inhibition, a profile not accessible with the N-methyl analog or simpler indole glyoxylamides.

Epigenetic Target Screening: HDAC and Bromodomain Panel Profiling

Indole-derived glyoxylamides and oxoacetamides have been reported as ligands for epigenetic targets including HDAC isoforms . The target compound, with its N,N-disubstituted glyoxylamide moiety and zero H-bond donor capacity, represents a distinct chemotype for HDAC inhibitor screening compared to hydroxamic acid-based or benzamide-based HDAC inhibitors. Its lipophilicity profile (XLogP3 3.6) suggests potential for intracellular target engagement. Procurement is recommended for inclusion in focused epigenetic screening libraries where indole-based scaffolds have shown preliminary activity, particularly for HDAC1/HDAC2 selectivity profiling against matched analogs with differing N-substitution.

Antiviral Screening in qHTS Platforms for Lactate Dehydrogenase and Flavivirus Targets

According to publicly available qHTS deposition records, this compound has been tested in the NCGC high-throughput screening program against human lactate dehydrogenase A (LDHA) and in primary antiviral assays for foot-and-mouth disease virus . While specific activity data from these screens are not publicly reported as discrete values, the inclusion of this compound in such screens indicates preliminary interest in its antiviral and metabolic enzyme inhibition potential. Researchers involved in antiviral drug discovery may procure this compound for follow-up in orthogonal assays, particularly given its structural distinction from the simpler indole derivatives more commonly screened against these targets.

Quote Request

Request a Quote for N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.